molecular formula C8H8BrF2NO2S B11833985 N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide

N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide

Cat. No.: B11833985
M. Wt: 300.12 g/mol
InChI Key: HLQVRCDWPTUEAD-UHFFFAOYSA-N
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Description

N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom and two fluorine atoms attached to the benzene ring. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used in organic solvents like ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfonic acids and sulfonyl chlorides.

    Reduction: Products include primary amines.

Scientific Research Applications

N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study enzyme inhibition and protein interactions due to its sulfonamide group.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The bromoethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloroethyl)-3,5-difluorobenzenesulfonamide
  • N-(2-Iodoethyl)-3,5-difluorobenzenesulfonamide
  • N-(2-Bromoethyl)-4-fluorobenzenesulfonamide

Uniqueness

N-(2-Bromoethyl)-3,5-difluorobenzenesulfonamide is unique due to the presence of both bromoethyl and difluorobenzene groups. The combination of these functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The difluorobenzene ring enhances the compound’s stability and lipophilicity, while the bromoethyl group provides a reactive site for further chemical modifications.

Properties

Molecular Formula

C8H8BrF2NO2S

Molecular Weight

300.12 g/mol

IUPAC Name

N-(2-bromoethyl)-3,5-difluorobenzenesulfonamide

InChI

InChI=1S/C8H8BrF2NO2S/c9-1-2-12-15(13,14)8-4-6(10)3-7(11)5-8/h3-5,12H,1-2H2

InChI Key

HLQVRCDWPTUEAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)S(=O)(=O)NCCBr)F

Origin of Product

United States

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